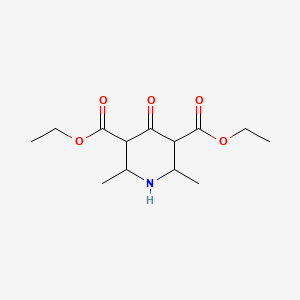

2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester

Vue d'ensemble

Description

2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester is a chemical compound with the molecular formula C13H19NO5. This compound is known for its unique structure, which includes a piperidine ring substituted with two methyl groups, a keto group, and two ester groups. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester typically involves the oxidation of 4-substituted Hantsch dihydropyridines. This process uses methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet silicon dioxide for oxidation . Reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield hydroxylated products. Substitution reactions can produce a variety of substituted piperidine derivatives.

Applications De Recherche Scientifique

2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of 2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Similar in structure but with a pyridine ring instead of a piperidine ring.

Diethyl 4-phenyl-1,4-dihydro-2,6-lutidine-3,5-dicarboxylate: Contains a phenyl group and a dihydropyridine ring.

Diethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Features dichloropyridine substitution.

Uniqueness

2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester is unique due to its piperidine ring structure, which imparts different chemical and biological properties compared to its pyridine and dihydropyridine analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Activité Biologique

2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester (CAS Number: 15409-98-0) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its piperidine structure and the presence of multiple carboxylic acid groups, which may contribute to its reactivity and interactions with biological systems.

- Molecular Formula : C13H21NO5

- Molecular Weight : 271.313 g/mol

- Structural Features : The compound contains a piperidine ring with two methyl groups and two ester functionalities, which can influence its solubility and interaction with biological targets.

Research indicates that compounds like 2,6-Dimethyl-4-oxo-piperidine derivatives may exhibit various biological activities, including:

- Enzyme Inhibition : Some studies suggest that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and mercaptopyruvate sulfurtransferase (MST), which are key enzymes in hydrogen sulfide metabolism .

- Anticancer Properties : Certain derivatives have shown potential in inhibiting cancer cell proliferation in vitro. For example, benserazide, a compound structurally related to this class, has been reported to impair colon cancer cell proliferation .

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Enzyme Interaction Studies :

- Recent studies employed differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) techniques to analyze the binding affinity of various piperidine derivatives to CBS and CSE. These studies revealed that certain derivatives could significantly alter enzyme thermal denaturation profiles, indicating potential inhibitory effects .

-

In Vitro Assays :

- Fluorimetric and colorimetric assays were used to assess the impact of these compounds on enzyme activity. Notably, some derivatives exhibited moderate inhibition of CBS and CSE at millimolar concentrations, suggesting that while they may not be potent inhibitors, they could still serve as useful tools for studying H₂S metabolism .

- Cancer Cell Line Studies :

Propriétés

IUPAC Name |

diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-12(16)9-7(3)14-8(4)10(11(9)15)13(17)19-6-2/h7-10,14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOQMOGMRVWPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(NC(C(C1=O)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704494 | |

| Record name | Diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15409-98-0 | |

| Record name | Diethyl 2,6-dimethyl-4-oxopiperidine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.